REACTION_SMILES
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[CH3:26][S:27]([CH3:28])=[O:29].[Cl:17][c:18]1[cH:19][cH:20][c:21]([CH2:22][Br:23])[cH:24][cH:25]1.[K+:16].[OH-:15].[OH2:30].[n:1]1([CH2:6][C:7]([C:8]([CH:9]([CH3:10])[CH3:11])([CH3:12])[CH3:13])=[O:14])[n:2][cH:3][n:4][cH:5]1>>[n:1]1([CH:6]([C:7]([C:8]([CH:9]([CH3:10])[CH3:11])([CH3:12])[CH3:13])=[O:14])[CH2:22][c:21]2[cH:20][cH:19][c:18]([Cl:17])[cH:25][cH:24]2)[n:2][cH:3][n:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(C)(C)C(=O)Cn1cncn1
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Name
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Type
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product
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Smiles
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CC(C)C(C)(C)C(=O)C(Cc1ccc(Cl)cc1)n1cncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |